molecular formula C12H14O5 B2658933 2-(3-Methoxybenzyl)succinic acid CAS No. 20940-75-4

2-(3-Methoxybenzyl)succinic acid

Cat. No.: B2658933
CAS No.: 20940-75-4
M. Wt: 238.239
InChI Key: FMZYGPLENOEZAC-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzyl)succinic acid is a dicarboxylic acid and a member of benzenes . It is functionally related to succinic acid . The molecular formula of this compound is C12H14O5 . Its average mass is 238.237 Da .


Synthesis Analysis

The synthesis of this compound involves the optical resolution of this compound as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol . This compound is then converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound consists of a succinic acid carrying a 3-methoxybenzyl group at position 2 . The molecular weight of this compound is 238.24 .

Scientific Research Applications

Bioreactors for Succinic Acid Production

Succinic acid (SA) is recognized as a vital bio-based building block chemical, with numerous potential applications. Fermentation processes for SA production from renewable carbohydrate feedstocks are becoming increasingly significant due to their potential to replace petroleum-based production. This shift is not only advantageous for existing markets but also for larger volume markets. The design and operation of bioreactors are crucial in this process. Over the past two decades, various fermentation strategies, including the use of immobilized biocatalysts, integrated fermentation and separation systems, and different operation modes (batch, fed-batch, and continuous), have been explored. Improving the efficiency of the fermentation stage by enhancing bioreactor design and performance remains a challenge for economically feasible succinate production processes (Ferone et al., 2019).

Bio-based Production of Succinic Acid

The utilization of alternative renewable resources as feedstock for the production of valuable industrial chemicals is gaining popularity due to the negative effects and depletion of fossil-based raw materials. Succinic acid serves as a platform chemical for producing bulk industrial chemicals like adipic acid, 1,4-butandiol, and maleic anhydride. Non-hazardous biological fermentation processes can produce succinic acid, which can then be converted to these chemicals. This bio-based approach, which uses CO2 as a supplement and replaces fossil-based raw materials, is considered environment-friendly. While pure sugars or sugars derived from crop residues or lignocellulosic materials are commonly used to produce succinic acid, the utilization of agricultural waste aromatic compounds for this purpose is still in the research and development stages and has not been implemented widely (Sharma et al., 2020).

Membrane-integrated Green Approach for Succinic Acid Production

The integration of highly selective customized membranes in conventional fermenters for downstream separation, purification, and concentration of succinic acid is a novel approach. This membrane-based sustainable and economical production addresses the need for process intensification in biochemical industries. A comprehensive literature survey over the last two decades has led to this novel approach, suggesting a shift from conventional polluting and energy-intensive processes to clean and green processes. The application of a multi-staged membrane-based system for the manufacturing of succinic acid is proposed, with the expectation of sustainable business prospects (Kumar et al., 2020).

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-17-10-4-2-3-8(6-10)5-9(12(15)16)7-11(13)14/h2-4,6,9H,5,7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZYGPLENOEZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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